8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its imidazo[2,1-f]purine core, which is substituted with a methoxyphenyl group, trimethyl groups, and a piperidin-1-yl ethyl side chain. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methoxyphenyl group and the piperidin-1-yl ethyl side chain. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The imidazo[2,1-f]purine core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-yl ethyl side chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its potential as a therapeutic agent.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar compounds to 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil .
Properties
Molecular Formula |
C24H30N6O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-10-6-7-11-19(18)33-4)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11H,5,8-9,12-15H2,1-4H3 |
InChI Key |
LSUVTPFQCDKQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Origin of Product |
United States |
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